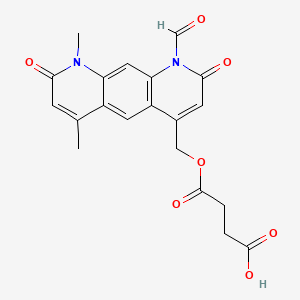
Nybomycin succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nybomycin succinate is a derivative of the natural product nybomycin, which belongs to the pyridoquinolinedione class of compounds. Nybomycin and its derivatives have garnered significant attention due to their unique ability to act as “reverse antibiotics,” effectively targeting fluoroquinolone-resistant bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nybomycin succinate involves several steps, starting from the natural product nybomycin. The key steps include the formation of the pyridoquinolinedione core and subsequent functionalization to introduce the succinate moiety. The synthetic route typically involves:
Formation of the pyridoquinolinedione core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the succinate group through esterification reactions using succinic anhydride or succinic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts, optimization of reaction conditions, and purification techniques to obtain high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Nybomycin succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolinedione derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
Nybomycin succinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyridoquinolinedione chemistry and developing new synthetic methodologies.
Biology: Investigated for its ability to target fluoroquinolone-resistant bacteria, making it a valuable tool in antimicrobial resistance research.
Medicine: Potential therapeutic applications as an antibiotic, especially against resistant bacterial strains.
Industry: Potential use in the development of new antibiotics and other pharmaceutical agents.
Mécanisme D'action
Nybomycin succinate exerts its effects by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria. This compound binds to the quinolone-resistance determining region (QRDR) of these enzymes, disrupting their function and leading to bacterial cell death. This mechanism is particularly effective against fluoroquinolone-resistant bacteria, as it can reverse the resistance by targeting mutated topoisomerases .
Comparaison Avec Des Composés Similaires
Nybomycin succinate is unique compared to other similar compounds due to its “reverse antibiotic” properties. Similar compounds include:
Deoxynybomycin: Another member of the nybomycin family, also exhibiting activity against fluoroquinolone-resistant bacteria.
Fluoroquinolones: A class of antibiotics that target type II topoisomerases but are often rendered ineffective due to resistance.
Rubromycins: Compounds with similar structural features but different biological activities, such as antifungal properties.
This compound stands out due to its ability to target resistant bacterial strains and its potential to be used in combination with other antibiotics to overcome resistance .
Propriétés
Numéro CAS |
5978-64-3 |
|---|---|
Formule moléculaire |
C20H18N2O7 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-[(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H18N2O7/c1-11-5-17(24)21(2)15-8-16-14(7-13(11)15)12(6-18(25)22(16)10-23)9-29-20(28)4-3-19(26)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,27) |
Clé InChI |
XGSMZMKNFPOBKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
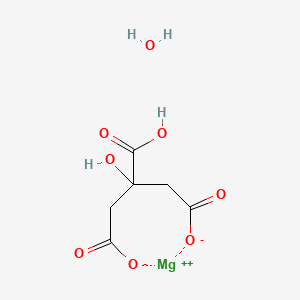
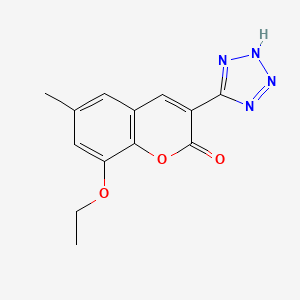
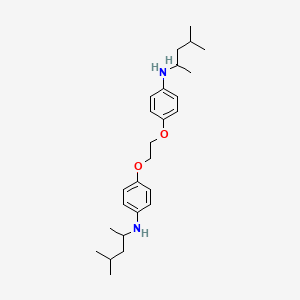
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
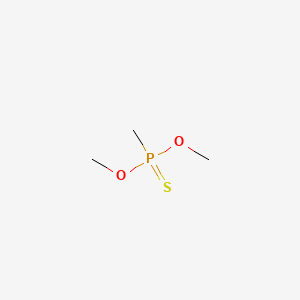
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
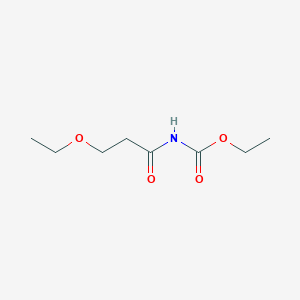
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
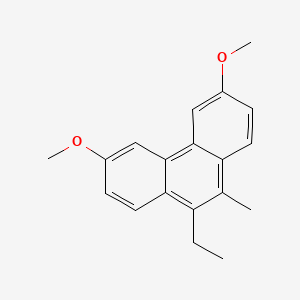
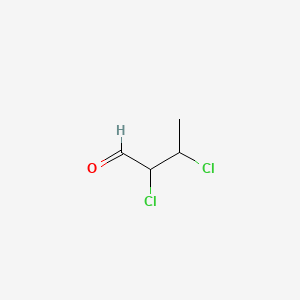
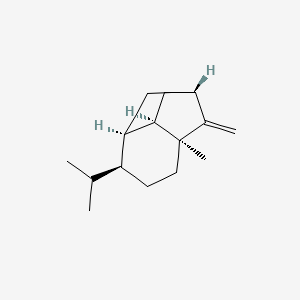
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
